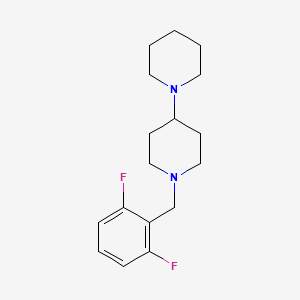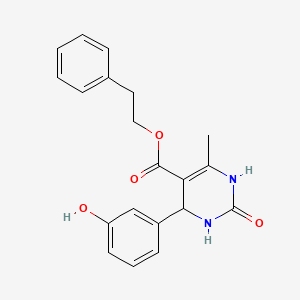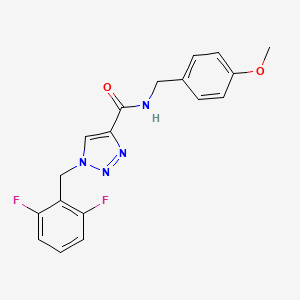![molecular formula C25H18Cl2N2O3 B5214685 5-(2,4-dichlorophenyl)-N-{4-[(phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B5214685.png)
5-(2,4-dichlorophenyl)-N-{4-[(phenylacetyl)amino]phenyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-dichlorophenyl)-N-{4-[(phenylacetyl)amino]phenyl}-2-furamide, commonly known as DCF, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DCF is a furamide derivative that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for various research applications.
Mechanism of Action
DCF exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX activity, DCF reduces the production of prostaglandins, thereby reducing inflammation and pain. DCF has also been shown to inhibit the activity of lipoxygenase enzymes, which are involved in the production of leukotrienes, another group of molecules involved in the inflammatory response.
Biochemical and Physiological Effects:
DCF has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. DCF has also been shown to reduce the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in the inflammatory response. Moreover, DCF has been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to the site of inflammation.
Advantages and Limitations for Lab Experiments
DCF has several advantages for lab experiments. It is a well-characterized compound that is commercially available. Its synthesis method has been optimized to yield high purity and high yield of DCF. Moreover, DCF has been extensively studied, and its mechanism of action and physiological effects are well-understood. However, DCF has some limitations for lab experiments. It is a potent inhibitor of COX enzymes, which can interfere with other physiological processes that depend on prostaglandin production. Moreover, DCF has been shown to have some cytotoxic effects, which can limit its use in cell-based assays.
Future Directions
There are several future directions for the research on DCF. One potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. DCF has been shown to have potent anti-inflammatory effects, and its use in animal models of these diseases has shown promising results. Another potential application is in the development of new analgesic drugs. DCF has been shown to have potent analgesic effects, and its use in animal models of pain has shown promising results. Moreover, DCF has been shown to have some anticancer properties, and its use in cancer research is an area of active investigation. Finally, the development of new derivatives of DCF with improved pharmacological properties is an area of active research.
Synthesis Methods
DCF can be synthesized through a multi-step process starting from 2,4-dichlorophenylacetonitrile and 4-aminobenzophenone. The synthesis involves the use of various reagents and solvents, including sodium hydride, dimethylformamide, and acetic anhydride. The final step involves the reaction of the intermediate product with furfurylamine to obtain DCF. The synthesis method has been optimized to yield high purity and high yield of DCF.
Scientific Research Applications
DCF has been extensively studied for its potential applications in scientific research. It has been shown to possess anti-inflammatory properties that make it a promising candidate for the treatment of various inflammatory diseases. Moreover, DCF has been shown to have analgesic and antipyretic properties, making it a potential candidate for pain management. DCF has also been used in various in vitro and in vivo studies to investigate its mechanism of action and its effects on different physiological processes.
properties
IUPAC Name |
5-(2,4-dichlorophenyl)-N-[4-[(2-phenylacetyl)amino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18Cl2N2O3/c26-17-6-11-20(21(27)15-17)22-12-13-23(32-22)25(31)29-19-9-7-18(8-10-19)28-24(30)14-16-4-2-1-3-5-16/h1-13,15H,14H2,(H,28,30)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFWSCIPIWJRLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dichlorophenyl)-N-{4-[(phenylacetyl)amino]phenyl}furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5214604.png)
![(4-benzyl-1-{[4-(methylsulfonyl)phenyl]sulfonyl}-4-piperidinyl)methanol](/img/structure/B5214615.png)


![3-benzyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5214632.png)
![3-(2-fluorophenyl)-5-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5214637.png)



![3-[1-(2,6-dimethoxybenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B5214652.png)
![3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide](/img/structure/B5214657.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-isopropyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B5214669.png)

![5-acetyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5214687.png)